molecular formula C17H23N5O3S B4957553 N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide

Cat. No.: B4957553
M. Wt: 377.5 g/mol
InChI Key: ZSRXFMSWHWSXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring and the piperazine moiety in its structure makes it a promising candidate for various pharmacological applications.

Properties

IUPAC Name

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-2-3-6-18-16(23)12-20-7-9-21(10-8-20)17-19-14-5-4-13(22(24)25)11-15(14)26-17/h4-5,11H,2-3,6-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRXFMSWHWSXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures (around 120°C) for several hours . The resulting intermediate is then further reacted with N-butyl acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the benzothiazole ring can be reduced to an amino group under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to interact with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior . By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide stands out due to its unique combination of the benzothiazole ring and the piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for various therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.